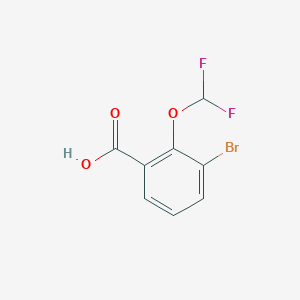

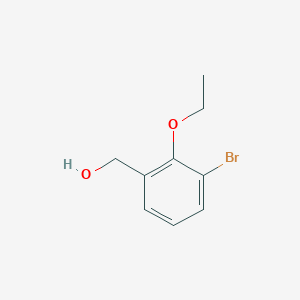

(3-Bromo-2-ethoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

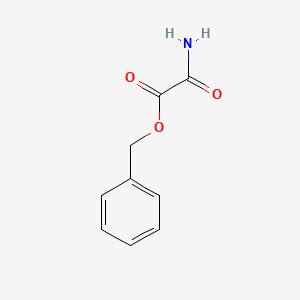

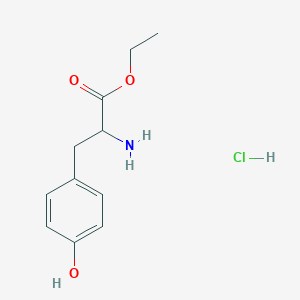

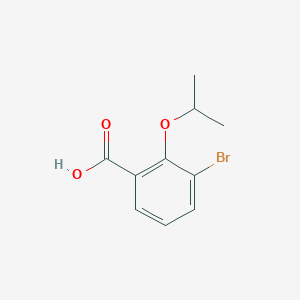

“(3-Bromo-2-ethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO2 . It is used in various applications due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .

Synthesis Analysis

The synthesis of “(3-Bromo-2-ethoxyphenyl)methanol” can be achieved through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This method involves the use of carbonyl reductases, which can convert 1a to (S)-1b .Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-ethoxyphenyl)methanol” is represented by the InChI code 1S/C9H11BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5,11H,2,6H2,1H3 . The molecular weight of the compound is 231.09 .Physical And Chemical Properties Analysis

“(3-Bromo-2-ethoxyphenyl)methanol” has a molecular weight of 231.09 . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用

Organic Synthesis Intermediates

(3-Bromo-2-ethoxyphenyl)methanol: serves as a valuable intermediate in organic synthesis. Its molecular structure, containing both a bromine atom and a hydroxyl group, makes it a versatile building block for constructing more complex molecules. It can undergo further chemical transformations such as substitution reactions to introduce various functional groups, aiding in the synthesis of diverse organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound could be used to develop new drug candidates. Its brominated aromatic ring system is a common motif in many biologically active molecules, and the presence of the ethoxy group could influence the compound’s solubility and pharmacokinetic properties. Researchers might explore its incorporation into potential medications for diseases where phenolic compounds have shown efficacy .

Material Science

The bromine atom in (3-Bromo-2-ethoxyphenyl)methanol can be utilized in material science, particularly in the creation of flame retardants. Brominated flame retardants are effective at slowing down the chemical reaction that occurs during combustion. This compound could be a precursor in developing new materials with enhanced safety profiles .

Quantum Computing

In the field of quantum computing, molecules like (3-Bromo-2-ethoxyphenyl)methanol could play a role in the development of quantum sensors or as part of quantum state manipulation. The precise control of quantum states is crucial for the advancement of quantum computing technologies .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its distinct spectroscopic signature helps in the accurate identification and quantification of similar compounds in complex mixtures .

Environmental Science

In environmental science, (3-Bromo-2-ethoxyphenyl)methanol might be studied for its behavior and fate in the environment. Understanding its degradation pathways and potential bioaccumulation can inform risk assessments and the development of environmental regulations .

Agrochemical Research

The brominated phenol structure of (3-Bromo-2-ethoxyphenyl)methanol may have applications in agrochemical research. It could be a precursor in the synthesis of pesticides or herbicides, where the bromine atom imparts necessary reactivity for the intended biological activity .

Advanced Battery Science

Lastly, in advanced battery science, the electrochemical properties of (3-Bromo-2-ethoxyphenyl)methanol could be harnessed. It may contribute to the development of novel electrolytes or as part of organic cathode materials for next-generation batteries .

Safety and Hazards

The safety information for “(3-Bromo-2-ethoxyphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(3-bromo-2-ethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5,11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJWVHCDOALRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-ethoxyphenyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。